1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid
Description
1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework (spiro[3.3]heptane) with a Boc-protected amino group and a carboxylic acid moiety. This structure confers rigidity and stereochemical stability, making it valuable in medicinal chemistry as a constrained building block for peptide mimetics or small-molecule drug candidates .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)8-7-12(13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PGFSIPKRHUXPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC12CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a involving suitable precursors.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then interact with biological targets such as enzymes or receptors. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
- Spiro Ring Size : The target’s spiro[3.3]heptane core offers greater conformational rigidity compared to spiro[2.4]heptane derivatives (e.g., 1454843-78-7), which may enhance binding selectivity in drug design .
- Functional Groups: The Boc-amino group provides orthogonal protection for amine functionalities, distinguishing it from analogs like 10481-25-1, which lacks this feature .
- Hybrid Systems: Azabicyclic variants (e.g., C₁₄H₂₃NO₅) introduce nitrogen into the ring, altering electronic properties and solubility .
Physicochemical Properties
- Molecular Weight: The cyclopropane analog (C₉H₁₅NO₄) has a lower molecular weight (201.22 g/mol) due to its smaller ring system, whereas spiro[3.3]heptane derivatives (e.g., C₁₀H₁₄O₄) range between 198–220 g/mol .
- LogP and Solubility : The Boc group increases hydrophobicity (LogP ~1.5–2.0) compared to methoxycarbonyl-substituted analogs (LogP ~0.8–1.2), as inferred from cyclopropane derivatives in .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid, also known as 6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere of benzene in various therapeutic contexts.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 255.31 g/mol. The compound features a spiro[3.3]heptane core, which contributes to its unique biological properties by mimicking the structural characteristics of phenyl rings found in many biologically active compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : The spiro[3.3]heptane scaffold has been incorporated into various anticancer agents, including Sonidegib and Vorinostat. Studies indicate that these analogs exhibit significant inhibition of cancer cell proliferation through mechanisms involving the Hedgehog signaling pathway and histone deacetylase inhibition, respectively .
- Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as caspase-1 and phospholipase A2 . This suggests that 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid may possess similar properties.
- Neuroprotective Effects : Research indicates that γ-butyrolactones, which share structural similarities with this compound, exhibit neuroprotective effects by reducing reactive oxygen species (ROS) production and enhancing memory function in animal models .
Anticancer Activity
A study evaluated the biological activity of various spiro[3.3]heptane derivatives, including 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid. The results indicated that these compounds exhibited micromolar inhibition against cancer cell lines, with IC50 values ranging from 0.24 to 0.48 µM for the most potent analogs .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Sonidegib | 0.0015 | Hedgehog signaling pathway inhibition |
| Vorinostat | 0.24 | Histone deacetylase inhibition |
| Spiro Analog | 0.48 | Hedgehog signaling pathway inhibition |
Anti-inflammatory Activity
In vitro assays demonstrated that spiro[3.3]heptane compounds could significantly reduce inflammation markers in macrophage cell lines, suggesting their potential as anti-inflammatory agents .
Q & A
Q. What are the key considerations in synthesizing 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid?
The synthesis involves three critical steps: (1) spirocyclic ring formation via cyclization reactions under controlled temperature (e.g., −78°C to room temperature), (2) Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and (3) carboxylic acid activation for downstream coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt). Key challenges include maintaining enantiomeric purity during spirocycle formation and avoiding premature Boc deprotection under acidic conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with moisture, as it may degrade the Boc-protected amine .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) to assess purity (>95%) and monitor degradation products .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when synthesizing this compound?
Yield discrepancies often arise from solvent purity (e.g., trace water in DCM destabilizes Boc groups) or catalyst variability (e.g., Pd/C vs. Raney nickel in hydrogenation steps). Systematic optimization of reaction parameters (temperature, solvent drying, catalyst loading) and real-time monitoring via TLC or in-situ IR spectroscopy are recommended .
Q. What strategies optimize the Boc protection/deprotection steps in complex syntheses involving this compound?
Q. What are the challenges in analyzing stereochemical outcomes in spirocyclic systems like this compound?
Spiro centers introduce conformational rigidity , complicating chiral analysis. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or X-ray crystallography to resolve enantiomers. Dynamic NMR (VT-NMR) can also probe rotational barriers in the spiro framework .
Q. How do solvent choice and temperature affect the compound’s reactivity in peptide coupling?
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
The Boc group provides pH-dependent stability : resistant to bases (pH > 10) but labile under acidic conditions (pH < 3). Kinetic studies show pseudo-first-order degradation in HCl, with activation energy (Eₐ) ~45 kJ/mol, indicating a protonation-driven mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
